molecular formula C17H15ClFKN6O9 B132880 potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione CAS No. 150863-82-4

potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione

Cat. No.: B132880
CAS No.: 150863-82-4
M. Wt: 540.9 g/mol
InChI Key: MREOOEFUTWFQOC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” is a synthetic chemical entity known for its unique properties and diverse applications in various scientific fields. It is a combination of multiple active ingredients, designed to enhance the efficacy and stability of the resulting compound. This compound has gained significant attention due to its potential in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” involves a multi-step process that includes the combination of several precursor chemicals under controlled conditions. The primary synthetic route involves the esterification reaction between a water-soluble drug and a water-insoluble drug, forming an amphiphilic conjugate. This reaction typically requires the presence of a catalyst and is carried out under specific temperature and pressure conditions to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using advanced techniques such as solvent deposition and nanocapsule formation. These methods allow for the efficient and cost-effective production of the compound while maintaining high quality and consistency. The use of active chemicals as excipients in the preparation process further enhances the stability and bioavailability of the final product .

Chemical Reactions Analysis

Types of Reactions

“potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the chemical structure of the compound, resulting in reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups. These products have distinct properties and can be used in different applications depending on their chemical structure .

Scientific Research Applications

“potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and influencing various cellular processes. This interaction can lead to changes in gene expression, protein synthesis, and metabolic pathways, ultimately resulting in the desired therapeutic or industrial effects .

Properties

CAS No.

150863-82-4

Molecular Formula

C17H15ClFKN6O9

Molecular Weight

540.9 g/mol

IUPAC Name

potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);/q;;;+1/p-1

InChI Key

MREOOEFUTWFQOC-UHFFFAOYSA-M

SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]

Isomeric SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]

Origin of Product

United States

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